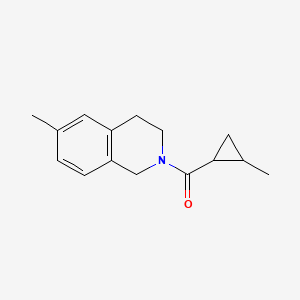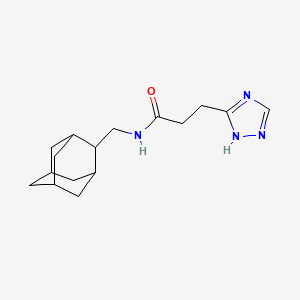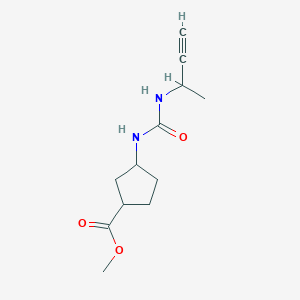![molecular formula C13H22N4O2S B7634560 (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, also known as ETDP, is a compound that has been extensively studied for its potential use in scientific research. This compound is a thiazole derivative that has shown promising results in various applications, including the treatment of cancer, inflammation, and bacterial infections.
Aplicaciones Científicas De Investigación
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been extensively studied for its potential use in scientific research. One of the main applications of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is in the treatment of cancer. Studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.
Mecanismo De Acción
The mechanism of action of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is not fully understood. However, studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide inhibits the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects. Studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide can inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to reduce inflammation and bacterial growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in lab experiments is its potent anti-cancer, anti-inflammatory, and antibacterial properties. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to be effective against various cancer cell lines, making it a potential candidate for the treatment of cancer. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections. However, one of the limitations of using (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in lab experiments is its potential toxicity. Further studies are needed to determine the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide.
Direcciones Futuras
There are several future directions for the study of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide. One of the main directions is the development of novel (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide derivatives with improved potency and selectivity. Another direction is the investigation of the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide and its derivatives. Furthermore, the potential use of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in combination with other anti-cancer, anti-inflammatory, and antibacterial agents should be explored. Finally, the efficacy of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in animal models should be further investigated to determine its potential use in clinical trials.
Conclusion:
In conclusion, (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is a thiazole derivative that has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and bacterial infections. The synthesis method for (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been optimized to produce high yields of pure (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, making it suitable for large-scale synthesis. The mechanism of action of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have various biochemical and physiological effects. While (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has several advantages for lab experiments, its potential toxicity should be further investigated. Finally, there are several future directions for the study of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, including the development of novel (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide derivatives, investigation of the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, and the potential use of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in combination with other agents.
Métodos De Síntesis
The synthesis method for (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide involves the reaction of 5-ethyl-2-mercaptobenzothiazole with N,N-dimethylpropionamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of pure (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, making it suitable for large-scale synthesis.
Propiedades
IUPAC Name |
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-5-10-8-15-11(20-10)6-7-14-13(19)16-9(2)12(18)17(3)4/h8-9H,5-7H2,1-4H3,(H2,14,16,19)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWPBFLKLTXKLZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCNC(=O)NC(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(S1)CCNC(=O)N[C@@H](C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)
![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)

![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)

![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)
